An In-depth Technical Guide to 2-(Ethylamino)ethanol: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Ethylamino)ethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethylamino)ethanol, a bifunctional organic compound, possesses both a secondary amine and a primary alcohol functional group. This unique structure imparts specific chemical and physical properties that make it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-(Ethylamino)ethanol. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for this compound. Quantitative data are summarized in structured tables for ease of comparison. While detailed experimental protocols for its synthesis, purification, and analysis are not extensively documented in publicly available literature, this guide outlines the general methodologies mentioned in scientific and patent documents. It is important to note that, based on extensive searches of scientific literature, 2-(Ethylamino)ethanol has not been identified as a significant participant in biological signaling pathways relevant to drug development. Its primary documented biological interaction is related to its mechanism as a corrosion inhibitor.
Chemical Structure and Identification
2-(Ethylamino)ethanol is a clear, colorless liquid with an amine-like odor. Its structure is characterized by an ethyl group attached to the nitrogen atom of ethanolamine.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 2-(ethylamino)ethanol |
| SMILES | CCNCCO |
| InChI | InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 |
| CAS Number | 110-73-6 |
| Molecular Formula | C4H11NO |
digraph "2_Ethylaminoethanol_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of 2-(Ethylamino)ethanol", width=4, height=3]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0.5!"]; N [label="NH", pos="2,0!"]; C3 [label="CH2", pos="3,0.5!"]; C4 [label="CH2", pos="4,0!"]; O [label="OH", pos="5,0.5!"];
C1 -> C2; C2 -> N; N -> C3; C3 -> C4; C4 -> O; }
Caption: 2D Chemical Structure of 2-(Ethylamino)ethanol.
Physicochemical Properties
The physicochemical properties of 2-(Ethylamino)ethanol are summarized in the table below, providing key data points for laboratory and research applications.
| Property | Value | Reference(s) |
| Molecular Weight | 89.14 g/mol | |
| Appearance | Clear, colorless to slightly yellow liquid | |
| Odor | Amine-like | |
| Boiling Point | 169-170 °C (lit.) | |
| Melting Point | -90 °C (lit.) | |
| Density | 0.914 g/mL at 25 °C (lit.) | |
| Solubility | Miscible with water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | |
| Vapor Pressure | <1 mmHg (20 °C) | |
| Flash Point | 160 °F (71 °C) | |
| Refractive Index | n20/D 1.441 (lit.) |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of 2-(Ethylamino)ethanol are not extensively available in the public domain. However, general methodologies can be inferred from patent literature and analytical application notes for similar compounds.
Synthesis
A common method for the synthesis of 2-(Ethylamino)ethanol involves the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).
General Reaction Scheme:
Caption: Reaction of Ethylene Oxide and Ethylamine.
One patented method describes the production of 2-(ethylamino)ethanol by the disproportionation reaction of N-ethyldiethanolamine in the presence of a catalyst. Another approach involves reacting a 30% aqueous solution of ethylene oxide with a 70% aqueous solution of ethylamine in a continuous flow microchannel reactor at 35°C. This method reportedly yields N-ethylethanolamine with a purity of 99.2% after dehydration.
Purification
Purification of ethanolamines, including 2-(Ethylamino)ethanol, is typically achieved through vacuum distillation . This method is suitable for separating the compound from starting materials, byproducts, and solvents. The specific conditions (pressure and temperature) would depend on the scale of the purification and the desired purity.
Analytical Methods
Standard analytical techniques can be employed to characterize and quantify 2-(Ethylamino)ethanol.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like 2-(Ethylamino)ethanol. Due to the presence of polar amine and hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of 2-(Ethylamino)ethanol, particularly for non-volatile impurities. A reverse-phase column with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier, can be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and purity assessment of 2-(Ethylamino)ethanol. A ¹H NMR spectrum of 2-(Ethylamino)ethanol is publicly available.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations.
Biological Activity and Signaling Pathways
Extensive literature searches did not reveal any established role of 2-(Ethylamino)ethanol in specific biological signaling pathways relevant to drug development. Its primary documented biological effect is related to its application as a corrosion inhibitor, where it interacts with metal surfaces to form a protective layer.
Mechanism of Corrosion Inhibition
2-(Ethylamino)ethanol is an effective corrosion inhibitor for metals like carbon steel in aqueous environments. Its inhibitory action is attributed to its ability to adsorb onto the metal surface and form a protective film. This process involves both physical and chemical interactions. The molecule can chelate with metal ions on the surface, and the hydrophobic ethyl group can contribute to the formation of a barrier against corrosive agents.
Caption: Corrosion Inhibition by 2-(Ethylamino)ethanol.
Applications
The primary applications of 2-(Ethylamino)ethanol stem from its chemical properties as a weak base and a nucleophile.
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Corrosion Inhibitor: Its most prominent use is as a corrosion inhibitor in various industrial processes.
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Chemical Intermediate: It serves as a building block in the synthesis of a range of other chemicals, including surfactants, emulsifiers, and pharmaceuticals.
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Solvent: Due to its polarity and hydrogen bonding capabilities, it can be used as a solvent in certain applications.
Safety and Handling
2-(Ethylamino)ethanol is a hazardous substance and should be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
2-(Ethylamino)ethanol is a versatile chemical with well-defined structural and physicochemical properties. While its primary application lies in industrial processes such as corrosion inhibition, its potential as a chemical intermediate is also significant. For researchers and professionals in drug development, it is crucial to recognize the current lack of evidence for its involvement in biological signaling pathways. Future research may uncover novel biological activities, but based on available data, its utility in this field is not yet established. This guide provides a foundational understanding of 2-(Ethylamino)ethanol, consolidating key technical data to support further research and application development.
